Cas no 51290-80-3 (S-(2-benzoylsulfanylethyl) Benzenecarbothioate)

S-(2-benzoylsulfanylethyl) Benzenecarbothioate structure
51290-80-3 structure
Product Name:S-(2-benzoylsulfanylethyl) Benzenecarbothioate
CAS No:51290-80-3
MF:C16H14O2S2
MW:302.411161899567
CID:935117
PubChem ID:303470
Update Time:2025-04-19

S-(2-benzoylsulfanylethyl) Benzenecarbothioate Chemical and Physical Properties

Names and Identifiers

    • S-(2-benzoylsulfanylethyl) Benzenecarbothioate
    • 1,2-bis-benzoylmercapto-ethane; Bis-monothiobenzoesaeure-S.S-aethylenester; S,S'-ethane-1,2-diyl dibenzenecarbothioate; S,S'-ethane-1,2-diyl dibenzothioate; 1,2-Bis-benzoylmercapto-aethan; CTK1H0316; 2-benzoylsulfanylethylsulfanyl-phenyl-methanone; 1,2-Bis-benzoylmercapto-ethan; NSC191855; ethylene glycol dithiobenzoate; AC1L72SX;
    • NSC-191855
    • NSC191855
    • DTXSID80307509
    • SCHEMBL16047247
    • 51290-80-3
    • Inchi: 1S/C16H14O2S2/c17-15(13-7-3-1-4-8-13)19-11-12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2
    • InChI Key: ZZGHXMOIAXIJQA-UHFFFAOYSA-N
    • SMILES: S(C(C1C=CC=CC=1)=O)CCSC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 302.044
  • Monoisotopic Mass: 302.044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.253
  • Boiling Point: 424.1°C at 760 mmHg
  • Flash Point: 178.8°C
  • Refractive Index: 1.635
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